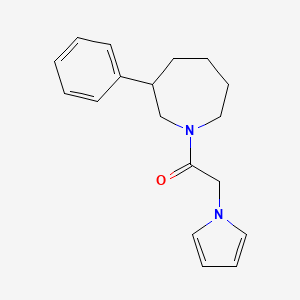

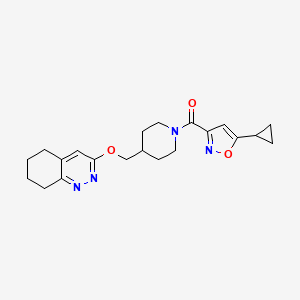

1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as PAP, is a chemical compound with potential applications in scientific research. PAP is a heterocyclic compound that contains both an azepane and pyrrole ring in its structure. This compound has gained attention due to its potential pharmacological properties, including its ability to modulate the activity of certain enzymes and receptors in the body. In

Scientific Research Applications

Synthesis and Chemical Applications

Green Chemistry Approaches : The compound is used in the metal-free synthesis of polysubstituted pyrrole derivatives, indicating its utility in environmentally friendly chemical processes. This synthesis involves intermolecular cycloaddition using surfactants in aqueous media, showcasing the compound's relevance in green chemistry applications (Amrendra Kumar, Rāmānand, N. Tadigoppula, 2017).

Heterogeneous Nanocatalysis : It is involved in one-pot syntheses of highly substituted pyrroles using nano copper oxide as an effective nanocatalyst, highlighting its role in facilitating complex chemical reactions (H. Saeidian, M. Abdoli, R. Salimi, 2013).

Medical and Biological Research

- Anticancer Research : This compound has shown potential in anticancer research. Specifically, a derivative demonstrated antiproliferative activity and the ability to form an intercalative complex with DNA, thus inhibiting DNA topoisomerase II (L. D. Via, O. Gia, V. Gasparotto, M. Ferlin, 2008).

Polymer and Materials Science

- Conducting Polymers : The compound plays a role in the synthesis of conducting polymers. Polymers based on derivatives of this compound have been synthesized, and their electrical conductivity and thermal stability were investigated, showcasing its relevance in the development of advanced materials (S. Pandule, A. Oprea, N. Bârsan, U. Weimar, K. Persaud, 2014).

Crystallography and Molecular Interactions

- Structural Studies in Crystallography : The compound's derivatives have been studied for their hydrogen-bonding patterns, providing insights into molecular interactions and crystal structures. These studies are crucial for understanding the molecular structure and potential applications in materials science (James L. Balderson, M. Fernandes, J. Michael, C. B. Perry, 2007).

Environmental and Analytical Chemistry

- Analytical Techniques in Forensics : Derivatives of this compound have been identified and characterized in forensic studies, using a range of analytical techniques like gas chromatography and mass spectrometry. This highlights its importance in forensic science for substance identification (L. Bijlsma, Bram Miserez, M. Ibáñez, C. Vicent, E. Guillamón, J. Ramsey, F. Hernández, 2015).

properties

IUPAC Name |

1-(3-phenylazepan-1-yl)-2-pyrrol-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-18(15-19-11-6-7-12-19)20-13-5-4-10-17(14-20)16-8-2-1-3-9-16/h1-3,6-9,11-12,17H,4-5,10,13-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZWSNLALNZZAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CN3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2356245.png)

![2-ethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide](/img/structure/B2356251.png)

![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2356253.png)

![ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate](/img/structure/B2356261.png)

![methyl [3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2356262.png)

![1-(4-Chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea](/img/structure/B2356264.png)